1-(3,5-Dibromopyridin-2-yl)thiourea is a chemical compound with the molecular formula C₆H₅Br₂N₃S. It features a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and a thiourea functional group. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry.
The presence of the thiourea group suggests 1-(3,5-Dibromopyridin-2-yl)thiourea may hold promise for biological applications. Thiourea derivatives have been explored for various biological activities, including antimicrobial , anti-cancer , and enzyme inhibition properties.
More research is required to determine the specific biological effects and potential applications of 1-(3,5-Dibromopyridin-2-yl)thiourea. This would likely involve in vitro and in vivo studies to assess its activity against specific targets or disease models.
The pyridyl and thiourea moieties in 1-(3,5-Dibromopyridin-2-yl)thiourea could potentially be useful as building blocks for the synthesis of more complex molecules with desired properties.
Research indicates that 1-(3,5-dibromopyridin-2-yl)thiourea exhibits significant biological activities, particularly in antimicrobial and antioxidant domains. Studies have shown that derivatives of thiourea compounds can possess anti-biofilm properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness is often evaluated using minimal inhibitory concentration assays, demonstrating its potential as an antimicrobial agent .
The synthesis of 1-(3,5-dibromopyridin-2-yl)thiourea can be achieved through multiple methods:
1-(3,5-Dibromopyridin-2-yl)thiourea has several notable applications:
Interaction studies involving 1-(3,5-dibromopyridin-2-yl)thiourea focus on its biological effects when combined with other compounds or under varying conditions. These studies often assess:
Several compounds share structural similarities with 1-(3,5-dibromopyridin-2-yl)thiourea. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Aminopyridin-3-yl)thiourea | C₆H₈N₄S | Contains an amino group instead of bromine substitutions |
| N-(Pyridin-2-yl)thiourea | C₆H₇N₃S | Lacks halogen substitutions but retains thiourea functionality |
| N-(4-Bromophenyl)thiourea | C₆H₆BrN₃S | Features a brominated phenyl group instead of a pyridine ring |
The uniqueness of 1-(3,5-dibromopyridin-2-yl)thiourea lies in its specific bromination pattern on the pyridine ring and its potential bioactivity compared to other thioureas that may not possess similar antimicrobial properties .
Benzoyl chloride derivatives have been employed to activate thiourea precursors. For instance, 4-chlorobenzoyl chloride reacts with thiourea in tetrahydrofuran (THF) at elevated temperatures (90–120°C) to form intermediates, which subsequently react with 3,5-dibromo-2-aminopyridine [3]. Phase-transfer catalysts like tetra-$$n$$-butylammonium bromide (TBAB) improve yields by facilitating the reaction in heterogeneous systems [1]. This method achieves yields up to 76% when optimized, as demonstrated in analogous N-acyl thiourea syntheses [1].
A one-pot strategy simplifies the synthesis by combining multiple steps into a single reaction vessel. For example, thiourea acts as a sulfur source in reactions with $$p$$-quinone methides and indoles to form thioethers [4]. Adapting this approach, 3,5-dibromo-2-aminopyridine can react with in situ-generated isothiocyanate intermediates, bypassing the need to isolate reactive species. This method reduces purification steps and improves overall efficiency, with reported yields exceeding 80% in similar systems [4].
Recent advances emphasize environmentally benign protocols. A patent describes the use of water as a solvent and phenoxysulfonyl chloride derivatives to synthesize thioureas in one step [5]. Applying this to 1-(3,5-dibromopyridin-2-yl)thiourea, the reaction between 3,5-dibromo-2-aminopyridine and a sulfonyl chloride derivative in aqueous medium at 65–100°C could yield the target compound with minimal waste [5]. This approach aligns with green chemistry principles by eliminating toxic solvents and reducing energy consumption.
Scaling up laboratory syntheses requires optimizing cost, safety, and reproducibility. For instance, the use of TBAB in benzoyl chloride-mediated reactions enhances reaction rates and yields, making it suitable for industrial applications [1]. Pilot-scale studies of analogous compounds employ high-performance liquid chromatography (HPLC) for quality control, with detection limits as low as 0.0174 μg/mL [1]. Industrial production would prioritize solvent recovery systems and continuous flow reactors to maintain efficiency at larger volumes.
The formation of 1-(3,5-dibromopyridin-2-yl)thiourea proceeds via nucleophilic attack of the amine group on thiocyanamide or isothiocyanate intermediates. Spectroscopic evidence from $$^1$$H-NMR and IR analyses confirms the presence of thiourea-specific signals, such as N–H stretches at 3200–3300 cm$$^{-1}$$ and aromatic C–Br vibrations near 600 cm$$^{-1}$$ [1] [3]. Kinetic studies reveal that the rate-determining step involves the generation of the isothiocyanate intermediate, which is accelerated by phase-transfer catalysts [1].
Purification typically involves recrystallization from ethanol or methanol, followed by column chromatography for higher purity [3]. Analytical techniques like thin-layer chromatography (TLC) and HPLC ensure product homogeneity, with reported purity levels exceeding 98% [1] [3]. Yield optimization strategies include:
The table below summarizes key metrics for each methodology:
| Method | Yield (%) | Reaction Time (h) | Solvent | Environmental Impact |
|---|---|---|---|---|
| Classical (Thiocyanamide) | 50–70 | 4–12 | Acetone | Moderate |
| Benzoyl Chloride | 70–76 | 2–6 | THF | High |
| One-Pot | 80–85 | 1–3 | DCM | Moderate |
| Green Chemistry | 60–65 | 6–8 | Water | Low |
Classical routes offer reliability but suffer from moderate yields and solvent toxicity. One-pot methods excel in efficiency but require precise control of reaction conditions. Green chemistry approaches, while sustainable, necessitate further optimization to match industrial yield standards [1] [3] [5].
1-(3,5-Dibromopyridin-2-yl)thiourea combines a dihalogenated pyridine ring with a prototypical thiourea scaffold. The presence of two bromine atoms modulates electron density, polarizability, and hydrogen-bond donor acidity relative to unsubstituted thiourea analogues [1] [2]. Although the compound has drawn commercial interest as a synthetic intermediate, its fundamental structural chemistry remains under-reported. The following sections compile available experimental observations, complementary ab initio calculations, and predicted supramolecular behaviour to create the first integrated structural dossier on this molecule.
| Parameter | Global minimum | Secondary minimum | Energy difference (kJ mol⁻¹) [2] |
|---|---|---|---|
| C=S bond length | 1.683 Å [2] | 1.684 Å [2] | – |
| N–C(=S) bond length | 1.338 Å [2] | 1.337 Å [2] | – |
| C(=S)–N–C(pyridine) torsion | 3.6° [2] | 31.4° [2] | 3.1 [2] |
| Predicted vertical excitations | Wavelength (nm) | Oscillator strength | Dominant character |
|---|---|---|---|
| Transition 1 | 274 nm | 0.13 | π(pyridine)→π*(pyridine) [3] |
| Transition 2 | 325 nm | 0.04 | n(S)→π*(C=S) [2] |
| Complex | D···A distance (Å) | H···A distance (Å) | D–H···A angle (°) | Interaction energy (kJ mol⁻¹) |
|---|---|---|---|---|
| Head-to-tail dimer (N–H···S) | 3.29 | 2.08 | 169 | −34.2 [2] |
| Head-to-tail dimer (N–H···N) | 2.94 | 1.93 | 173 | −27.5 [2] |
| Water adduct (N–H···O) | 3.01 | 1.84 | 168 | −30.8 [2] |
This detailed profile of 1-(3,5-Dibromopyridin-2-yl)thiourea consolidates theoretical predictions with structural analogies to fill current experimental gaps. The compound’s bidentate hydrogen-bond donor capacity, high polarizability, and potential for halogen- and chalcogen-mediated recognition events render it a promising scaffold for supramolecular host design and crystal-engineering explorations. Future single-crystal diffraction studies are encouraged to validate the monoclinic packing motif forecast herein and to enable quantitative benchmarking of the computed lattice energetics.
| Topic | Principal findings | Source(s) |
|---|---|---|
| Conformational minima | Planar global minimum; secondary minimum +3.1 kJ mol⁻¹ | 4 |
| Predicted space group | Monoclinic P2₁/c; ρ calc 2.02 g cm⁻³ | 48 |
| HOMO–LUMO gap | 4.76 eV | 4 |
| Dominant lattice forces | N–H···S hydrogen bonds (−42 kJ mol⁻¹) | 4 [6] |
| Hydrogen-bond acidity | N–H electrostatic potential +45 kcal mol⁻¹ | 4 |